molecular formula C9H9N B11923703 3-(2-Methylphenyl)-2H-azirene CAS No. 88089-30-9

3-(2-Methylphenyl)-2H-azirene

Cat. No.: B11923703
CAS No.: 88089-30-9
M. Wt: 131.17 g/mol
InChI Key: NGVBOMDBIITNCZ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2H-azirene is an organic compound belonging to the azirene family, characterized by a three-membered ring containing one nitrogen atom. The presence of the 2-methylphenyl group attached to the azirene ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2H-azirene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl isocyanide with ethylene oxide in the presence of a base, leading to the formation of the azirene ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the isolation of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2H-azirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aziridine oxides.

    Reduction: Reduction reactions can convert the azirene ring to an aziridine ring.

    Substitution: The azirene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the azirene ring under mild conditions.

Major Products Formed

    Oxidation: Aziridine oxides.

    Reduction: Aziridines.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

3-(2-Methylphenyl)-2H-azirene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2H-azirene involves its interaction with molecular targets through its reactive azirene ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)-2H-azirene is unique due to its azirene ring, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

88089-30-9

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-(2-methylphenyl)-2H-azirine

InChI

InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3

InChI Key

NGVBOMDBIITNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC2

Origin of Product

United States

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